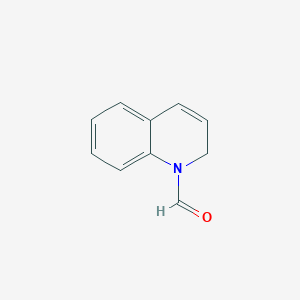

Quinoline-1(2H)-carbaldehyde

Description

Structure

2D Structure

3D Structure

Properties

CAS No. |

61561-70-4 |

|---|---|

Molecular Formula |

C10H9NO |

Molecular Weight |

159.18 g/mol |

IUPAC Name |

2H-quinoline-1-carbaldehyde |

InChI |

InChI=1S/C10H9NO/c12-8-11-7-3-5-9-4-1-2-6-10(9)11/h1-6,8H,7H2 |

InChI Key |

BBRVEUKQSXUATK-UHFFFAOYSA-N |

Canonical SMILES |

C1C=CC2=CC=CC=C2N1C=O |

Origin of Product |

United States |

Chemical Transformations and Reaction Mechanisms of Quinoline 1 2h Carbaldehyde Derivatives

Reactivity of the Carbaldehyde Moiety

The carbaldehyde group in quinoline-1(2H)-carbaldehyde derivatives is a key site for a variety of chemical transformations due to the electrophilic nature of the carbonyl carbon. Its reactivity is central to the synthesis of a wide array of more complex heterocyclic structures.

Nucleophilic Addition Reactions

The aldehyde functional group readily undergoes nucleophilic addition. For instance, the addition of a nucleophile like 2,6-diisopropylbenzenamine to quinolinecarbaldehydes results in a nucleophilic addition-elimination reaction, ultimately forming an imine-Schiff base. mdpi.com This reversible reaction can be driven towards the imine product by removing the water formed during the reaction. mdpi.com Another example involves the reaction of 4,6,8-triarylquinoline-3-carbaldehydes with 4-fluoroaniline, which yields the corresponding amino-methylene derivatives. nih.gov

The versatility of the carbaldehyde moiety is further demonstrated in its reactions with various nucleophiles to construct diverse heterocyclic systems. For example, treating 3-chlorobenzo[f]quinoline-2-carbaldehyde with nucleophiles such as N-phenyl-3-methylpyrazolone, 4-aminoacetophenone, 1,2-diaminoethane, and 2-cyanoethanohydrazide leads to the formation of a range of benzoquinoline-based heterocycles. researchgate.net

Condensation Reactions (e.g., Schiff Base Formation, Aldol-Michael Reactions)

Condensation reactions are a hallmark of the reactivity of the carbaldehyde group in this compound derivatives, leading to the formation of new carbon-carbon and carbon-nitrogen bonds.

Schiff Base Formation: The reaction of quinolinecarbaldehydes with primary amines is a common method for synthesizing Schiff bases. For example, 2-chloro-3-formylquinolines react with various amines to produce the corresponding Schiff's bases. ajgreenchem.com Similarly, 2-quinolinecarboxaldehyde (B31650) condenses with 3-aminophenol (B1664112) to yield a Schiff base ligand. ekb.eg These reactions are often catalyzed by acids and can be driven to completion by removing water. mdpi.com The resulting Schiff bases are valuable intermediates and have been investigated for their biological activities. researchgate.net

Interactive Data Table: Examples of Schiff Base Formation

| Quinoline (B57606) Carbaldehyde Derivative | Amine | Product | Reference |

| 2-chloro-6-methylquinoline-3-carbaldehyde | 6-substituted benzothiazole (B30560) amines | Quinoline and benzothiazole containing Schiff's bases | ajgreenchem.com |

| 2-quinolinecarboxaldehyde | 3-aminophenol | (E)-3-(((quinolin-2-yl)methylene)amino)phenol | ekb.eg |

| 2-chloroquinoline-3-carbaldehyde (B1585622) | Hydrazine (B178648) hydrate (B1144303) | 2-chloro-3-(hydrazonomethyl)quinoline | rsc.org |

| 2-(1H-1,2,4-triazol-1-yl)quinoline-3-carbaldehyde | Hydrazides | N'-[(2-(1H-1,2,4-Triazol-1-yl)quinolin-3-yl)methylene]benzohydrazide | mdpi.com |

Aldol (B89426) and Michael Reactions: this compound derivatives can participate in aldol and Michael-type reactions. For instance, the condensation of 2-azidobenzaldehydes with ketones can lead to the formation of 2,3-substituted quinolines through a sequence involving a Michael addition. mdpi.com Organocatalytic tandem aza-Michael–aldol reactions between 2-aminobenzaldehydes and enals provide an efficient route to 1,2-dihydroquinolines. beilstein-journals.org Furthermore, Knoevenagel condensation followed by a Michael addition reaction of aromatic aldehydes with dimedone, 1,3-indanedione, or 1,3-dimethyl barbituric acid, catalyzed by sulfonic acid-functionalized silica-coated nano-Fe3O4 particles, yields tetraketone derivatives. researchgate.net

Oxidation and Reduction Pathways of the Aldehyde Group

The aldehyde group in this compound can be readily oxidized to a carboxylic acid or reduced to an alcohol.

Oxidation: The oxidation of the aldehyde group to a carboxylic acid is a common transformation. For example, heating 2-chloro-3-formylquinolines in methanol (B129727) with potassium carbonate and iodine results in the formation of the corresponding methyl esters. rsc.org In this reaction, iodine is believed to oxidize the aldehyde to a carboxylic acid, which then undergoes esterification with methanol. rsc.org Another method for oxidizing 2-cyclopropyl-4-(4-fluorophenyl)-3-hydroxymethylquinoline to the corresponding carbaldehyde involves using hypohalite salts in the presence of a quaternary ammonium (B1175870) salt. google.com

Reduction: The reduction of the aldehyde group to a primary alcohol can be achieved using various reducing agents. For instance, the reduction of activated quinolinium salts with sodium cyanoborohydride can yield N-alkoxycarbonyl-1,2-dihydroquinolines. sioc-journal.cn However, this reduction can sometimes lead to a mixture of the desired 1,2-dihydroquinoline (B8789712) and the over-reduced tetrahydroquinoline. sioc-journal.cn

Reactivity of the Quinoline Heterocyclic System

The quinoline ring system itself is a reactive entity, susceptible to both electrophilic and nucleophilic substitution reactions. The presence of the nitrogen atom and the fused benzene (B151609) ring influences the regioselectivity of these transformations.

Electrophilic Aromatic Substitution on the Quinoline Ring

The quinoline ring is generally deactivated towards electrophilic aromatic substitution due to the electron-withdrawing nature of the nitrogen atom. scribd.com However, under forcing conditions, substitution can occur, preferentially on the benzene ring at the C-5 and C-8 positions. scribd.comreddit.com This is because attack at these positions leads to a more stable carbocation intermediate where the aromaticity of the pyridine (B92270) ring is preserved. reddit.comvaia.com The pyridine ring is less reactive towards electrophiles than the benzene ring. reddit.com

Nucleophilic Aromatic Substitution (e.g., at Halogenated C-2 Positions)

The quinoline ring, particularly when substituted with electron-withdrawing groups or halogens, is susceptible to nucleophilic aromatic substitution (SNAr). The C-2 and C-4 positions are activated towards nucleophilic attack due to the influence of the adjacent nitrogen atom. cutm.ac.in

A common example is the displacement of a halogen, such as chlorine, at the C-2 position by various nucleophiles. For instance, 2-chloroquinoline-3-carbaldehydes readily undergo nucleophilic substitution with piperidine (B6355638) to yield 2-(piperidin-1-yl)quinoline-3-carbaldehydes. thaiscience.info This reaction can be facilitated by phase transfer catalysts like CTAB in combination with polyethylene (B3416737) glycol. thaiscience.info Similarly, the reaction of 2-chloroquinoline-3-carbaldehyde with thiomorpholine (B91149) in the presence of potassium carbonate affords 2-thiomorpholino-quinoline-3-carbaldehyde. rsc.org These SNAr reactions are crucial for the synthesis of a wide range of functionalized quinoline derivatives. researchgate.netrsc.org The mechanism generally involves the addition of the nucleophile to form a resonance-stabilized intermediate (a Meisenheimer complex), followed by the elimination of the leaving group. govtpgcdatia.ac.in

Interactive Data Table: Examples of Nucleophilic Aromatic Substitution

| Quinoline Substrate | Nucleophile | Product | Reference |

| 2-chloro-6-methylquinoline-3-carbaldehyde | Piperidine | 6-methyl-2-(piperidin-1-yl)quinoline-3-carbaldehyde | thaiscience.info |

| 2-chloroquinoline-3-carbaldehyde | Thiomorpholine | 2-thiomorpholino-quinoline-3-carbaldehyde | rsc.org |

| 2-chloroquinoline-3-carbaldehyde | N-methylpiperazine | 2-(4-methylpiperazin-1-yl)quinoline-3-carbaldehyde | rsc.org |

| Polyhaloanilines | Potassium O-ethyl xanthate | Halogenated 2(3H)-benzothiazolethiones | researchgate.net |

Functional Group Interconversions on the Quinoline Ring

The ability to modify functional groups on the quinoline ring of this compound derivatives is crucial for creating a wide array of novel compounds. These interconversions allow for the fine-tuning of the molecule's electronic and steric properties, which is essential for various applications.

One common transformation is the conversion of a 2-chloro substituent to other functional groups. For instance, 2-chloroquinoline-3-carbaldehydes can undergo hydrolytic reactions in the presence of aqueous acetic acid to yield 2-oxo-3-formyl quinolines. researchgate.net The chlorine atom at the C2 position can also be displaced by nucleophiles. A reaction with N-methylpiperazine in the presence of a base like potassium carbonate results in the formation of 2-(4-methyl piperazin-1-yl)quinoline-3-carbaldehyde through the elimination of an HCl molecule. rsc.org Similarly, treatment with thiomorpholine leads to the corresponding 2-thiomorpholino-quinoline-3-carbaldehyde. rsc.org

The aldehyde group at the C3 position is also a focal point for transformations. It can be protected using ethylene (B1197577) glycol to form a dioxolan derivative, which can then undergo further reactions at other sites of the molecule before deprotection. researchgate.netrsc.org Furthermore, the aldehyde can be oxidized to a carboxylic acid and subsequently esterified. rsc.org For example, heating 2-chloro-3-formylquinolines with iodine in methanol containing potassium carbonate can yield the corresponding methyl esters. rsc.org

Another significant interconversion involves the reaction of the aldehyde with amines and hydrazines to form Schiff bases. rsc.org These Schiff bases are valuable intermediates for the synthesis of more complex heterocyclic systems. For example, the condensation of 2-chloroquinoline-3-carbaldehyde with phenyl hydrazine can yield a Schiff base that can be further cyclized. rsc.org

| Starting Material | Reagents and Conditions | Product | Reference |

| 2-Chloroquinoline-3-carbaldehyde | 70% aq. acetic acid | 2-Oxo-3-formyl quinoline | researchgate.net |

| 2-Chloroquinoline-3-carbaldehyde | N-methylpiperazine, K2CO3 | 2-(4-Methyl piperazin-1-yl)quinoline-3-carbaldehyde | rsc.org |

| 2-Chloro-3-formylquinolines | I2, K2CO3, methanol | Methyl 2-chloroquinoline-3-carboxylate | rsc.org |

| 2-Chloroquinoline-3-carbaldehyde | Phenyl hydrazine | Schiff base | rsc.org |

Cyclization and Annulation Reactions for Complex Scaffolds

The inherent reactivity of the this compound scaffold makes it an excellent substrate for constructing intricate, multi-ring systems through cyclization and annulation reactions.

Intramolecular cyclizations are powerful tools for the stereoselective synthesis of fused and bridged heterocyclic compounds. In the context of quinoline derivatives, these reactions often involve the addition of a nucleophile, tethered to the quinoline core, across an unsaturated bond.

A notable example is the base-mediated intramolecular hydroalkoxylation. researchgate.netthieme-connect.comthieme-connect.deresearchgate.net For instance, 2-thiopropargyl-3-hydroxymethyl quinolines, synthesized from 2-mercaptoquinoline-3-carbaldehydes, can undergo intramolecular cyclization in the presence of a base like t-BuOK. researchgate.netthieme-connect.comthieme-connect.deresearchgate.net This reaction proceeds through the isomerization of the S-propargyl group to an allenyl intermediate, followed by the nucleophilic attack of the hydroxyl group to form a seven-membered S,O-heterocycle, specifically a 3-methyl-5H- researchgate.netacs.orgoxathiepino[5,6-b]quinoline. researchgate.netthieme-connect.comthieme-connect.deresearchgate.net

Intramolecular hydroamination reactions have also been explored for the synthesis of nitrogen-containing fused quinolines. acs.orgrsc.orgnih.govfigshare.comdicp.ac.cn These reactions can be catalyzed by various metals, including main group metals and transition metals, to achieve 6-exo-dig or 6-endo-dig cyclizations, leading to the formation of quinoxaline (B1680401) or quinolinamine structures, respectively. rsc.org For example, a copper-catalyzed cascade reaction involving the intramolecular hydroamination of a homopropargylic amine can generate a dihydropyrrole intermediate in situ. nih.govfigshare.com

While specific examples for intramolecular hydrothiolation and hydroselenation directly on this compound derivatives are less common in the provided context, the principles of nucleophilic addition of thiols and selenols to alkynes are well-established and represent a potential avenue for the synthesis of sulfur- and selenium-containing fused quinoline systems. scispace.commdpi.com

| Reaction Type | Substrate | Product | Catalyst/Conditions | Reference |

| Intramolecular Hydroalkoxylation | 2-Thiopropargyl-3-hydroxymethyl quinoline | 3-Methyl-5H- researchgate.netacs.orgoxathiepino[5,6-b]quinoline | t-BuOK, DMF | researchgate.netthieme-connect.comthieme-connect.deresearchgate.net |

| Intramolecular Hydroamination | Mono-propargylated aromatic ortho-diamine | Quinoxaline or Quinolinamine | SnCl4 or InCl3 | rsc.org |

| Intramolecular Hydroamination | Homopropargylic amine | Dihydropyrrole intermediate | Cu(OTf)2 | nih.govfigshare.com |

Cascade and domino reactions offer an efficient and atom-economical approach to building complex molecular scaffolds in a single synthetic operation. These reactions involve a sequence of transformations where each subsequent step is triggered by the functionality generated in the previous one.

A copper-catalyzed cascade reaction provides an elegant example of multi-ring system formation. nih.govfigshare.com This reaction starts with the intramolecular hydroamination of a homopropargylic amine to form a dihydropyrrole. This intermediate then participates in an intermolecular inverse-electron-demand aza-Diels-Alder reaction with an imine, followed by a 1,3-H shift to yield hexahydro-1H-pyrrolo[3,2-c]quinoline derivatives. nih.govfigshare.com This process efficiently constructs two new C-C bonds, one C-N bond, and one N-H bond in a one-pot procedure. nih.govfigshare.com

Another example involves a DMAP-catalyzed cascade protocol for the synthesis of thiopyrano[2,3-b]quinoline derivatives. derpharmachemica.com This reaction proceeds through the condensation of β-aroyl-thioacetanilides with 2-chloroquinoline-3-carbaldehyde, followed by an intramolecular SNAr cyclization to afford the fused thiopyranoquinoline system in high yields. derpharmachemica.com

The fusion of various heterocyclic rings onto the quinoline framework is a common strategy to generate novel compounds with diverse chemical and biological properties. tandfonline.com

Pyrroloquinolines: The synthesis of pyrrolo[3,4-b]quinolin-3(2H)-one can be achieved by heating 2-chloroquinoline-3-carbaldehyde with formamide (B127407) and formic acid. rsc.orgderpharmachemica.com The proposed mechanism involves the initial formation of an N-formyl derivative, followed by cyclization and elimination of HCl. derpharmachemica.com

Pyrazoloquinolines: 1H-Pyrazolo[3,4-b]quinolines can be synthesized through the reaction of 2-chloroquinoline-3-carbaldehydes with hydrazine hydrate or substituted hydrazines. rsc.orgderpharmachemica.comuj.edu.pl The reaction typically proceeds via the formation of a hydrazone intermediate, which then undergoes intramolecular cyclization. rsc.org In some cases, the resulting 3-amino-1H-pyrazolo[3,4-b]quinoline can be further functionalized. rsc.orgderpharmachemica.com L-proline can also be used as a catalyst in a multicomponent reaction to synthesize 1H-pyrazolo[3,4-b]quinolines. researchgate.net

Pyranoquinolines: Pyrano[3,2-c]quinolin-2-ones can be prepared by the cyclocondensation of 4-oxo-1,4-dihydroquinoline-3-carbaldehydes with monosubstituted acetic acids. estranky.sk Additionally, a one-pot, three-component cyclocondensation of indole-3-carbaldehydes, active methylene (B1212753) compounds, and 4-hydroxy-1-substituted-quinolin-2(1H)-one, catalyzed by tetra-n-butylammonium fluoride (B91410), can yield 4H-pyrano[3,2-c]quinoline derivatives. royalsocietypublishing.orgnih.gov The Povarov reaction, an imino-Diels-Alder reaction, between imines generated from carbaldehydes and 3,4-dihydro-2H-pyran, can also be used to synthesize hexahydro-2H-pyrano[3,2-c]quinolines. nih.gov

Triazoloquinolines: The synthesis of 1,2,4-triazolo[1,5-a]quinolines has been achieved through a two-step process. grafiati.com The first step involves a Hantzsch pyridine reaction, and the second step is an intramolecular cyclization of the resulting product. grafiati.com

| Fused Heterocycle | Synthetic Method | Starting Materials | Reference |

| Pyrrolo[3,4-b]quinolin-3(2H)-one | Leuckart Reaction | 2-Chloroquinoline-3-carbaldehyde, formamide, formic acid | rsc.orgderpharmachemica.com |

| 1H-Pyrazolo[3,4-b]quinoline | Condensation and Cyclization | 2-Chloroquinoline-3-carbaldehyde, hydrazine hydrate | rsc.orgderpharmachemica.com |

| 2H-Pyrano[3,2-c]quinolin-2-one | Cyclocondensation | 4-Oxo-1,4-dihydroquinoline-3-carbaldehyde, monosubstituted acetic acids | estranky.sk |

| 1,2,4-Triazolo[1,5-a]quinoline | Hantzsch reaction followed by cyclization | Aromatic aldehyde, malononitrile, dimedone, benzhydrazide | grafiati.com |

Mechanistic Investigations of Key Derivatization Reactions

Understanding the mechanisms of these chemical transformations is fundamental to optimizing reaction conditions, predicting outcomes, and designing novel synthetic routes.

Mechanistic studies often involve a combination of experimental techniques, such as the isolation and characterization of intermediates, and computational methods like Density Functional Theory (DFT) calculations.

For the synthesis of pyrrolo[3,4-b]quinolin-3(2H)-one from 2-chloroquinoline-3-carbaldehyde and formamide, the proposed mechanism starts with the nucleophilic attack of the formamide nitrogen on the carbonyl carbon of the aldehyde. derpharmachemica.com This is followed by proton transfer and dehydration to form an N-formyl intermediate, which then undergoes cyclization with the elimination of an HCl molecule. rsc.orgderpharmachemica.com

In the base-mediated intramolecular hydroalkoxylation to form researchgate.netacs.orgoxathiepino[5,6-b]quinolines, it is proposed that the base facilitates the isomerization of the S-propargyl group into a more reactive allenyl intermediate. thieme-connect.comthieme-connect.deresearchgate.net The subsequent intramolecular nucleophilic attack by the hydroxyl group onto the central carbon of the allene, followed by protonation, leads to the final seven-membered ring product. researchgate.net

The mechanism for the formation of tetrahydrodibenzo[b,g] researchgate.netestranky.sknaphthyridin-1(2H)-ones involves an L-proline catalyzed reaction. rsc.org The reaction is initiated by the formation of an iminium ion from the aldehyde and L-proline. rsc.org This is followed by a Knoevenagel condensation, elimination of L-proline, and reaction with an enaminone to form an intermediate that undergoes intramolecular cyclization to yield the final product. rsc.org

Role of Catalysis in Directing Reaction Outcomes and Efficiency

Catalysis plays a pivotal role in the synthesis of quinoline derivatives, influencing reaction rates, yields, and selectivity. The strategic use of catalysts allows for the efficient construction of complex molecular architectures from quinoline carbaldehyde precursors under milder conditions. Various catalytic systems, including acid, base, metal, and organocatalysis, have been employed to direct the outcomes of transformations involving quinoline carbaldehydes and related structures.

In multicomponent reactions, which are powerful tools for building molecular diversity, catalysts are essential. For instance, L-proline has been demonstrated as an efficient organocatalyst for the one-pot, three-component synthesis of benzo[h]-indeno[1,2-b]-quinoline derivatives from aldehydes, naphthalen-1-amine, and 2H-indene-1,3-dione in an aqueous medium. researchgate.net The use of L-proline not only facilitates the reaction but also aligns with green chemistry principles by enabling the use of environmentally benign solvents. researchgate.net The mechanism often involves the catalyst activating the aldehyde component through the formation of a reactive iminium ion intermediate. rsc.org Other catalysts, such as p-toluenesulfonic acid and para-sulfonic acid calix arene, have also proven effective in synthesizing various quinoline analogs. researchgate.netresearchgate.net

Base catalysis is commonly utilized in condensation reactions. The Claisen-Schmidt condensation of 2-chloroquinoline-3-carbaldehyde with active methylene compounds to form α,β-unsaturated carbonyl derivatives is effectively catalyzed by sodium hydroxide (B78521) (NaOH) in ethanol. semanticscholar.org Similarly, the synthesis of novel quinoline-stilbene derivatives via the Wittig reaction and the production of Schiff bases through condensation with anilines can be facilitated by base catalysis. rsc.orgnih.gov

Transition metal catalysts, particularly palladium and copper, are instrumental in cross-coupling reactions. A bimetallic Pd/Cu catalytic system has been used in the three-component reaction of o-halo aldehydes (like 2-chloroquinoline-3-carbaldehyde), terminal alkynes, and amines to synthesize benzo[b] rsc.orgCurrent time information in Bangalore, IN.naphthyridine derivatives. semanticscholar.org Sonogashira coupling reactions, which form carbon-carbon bonds between a terminal alkyne and an aryl halide, also rely on [PdCl2(PPh3)2] and CuI as catalysts to produce 2-alkynyl-3-formyl-quinolines from 2-chloroquinoline-3-carbaldehydes. rsc.org These metal-catalyzed reactions are valued for their high efficiency and tolerance of a wide range of functional groups. tandfonline.comorganic-chemistry.org

The table below summarizes the role of different catalysts in the synthesis of quinoline derivatives.

| Catalyst Type | Catalyst Example(s) | Reaction Type | Role & Effect on Outcome/Efficiency |

| Organocatalyst | L-proline | Multicomponent Condensation | Catalyzes formation of iminium ion; enables synthesis in aqueous media with high yields (80-85%). researchgate.netrsc.org |

| Base Catalyst | Sodium Hydroxide (NaOH) | Claisen-Schmidt Condensation | Facilitates condensation between quinoline carbaldehydes and active methylene compounds. semanticscholar.org |

| Acid Catalyst | Acetic Acid | Schiff Base Formation | A catalytic amount promotes the condensation between quinoline derivatives and amines. rsc.org |

| Metal Catalyst | [PdCl2(PPh3)2]/CuI | Sonogashira Coupling | Enables the coupling of terminal alkynes with 2-chloroquinoline-3-carbaldehydes to form 2-alkynyl derivatives. rsc.org |

| Metal Catalyst | Copper Iodide (CuI) | Coupling Reaction | Used with a co-catalyst for the synthesis of substituted quinolines. tandfonline.com |

| Natural Surfactant | Acacia Pods | Schiff Base Formation | Increases reaction yield and shortens reaction time in the condensation with phenyl hydrazine. rsc.org |

Stereochemical Control and Isomerization during Derivatization (e.g., E/Z Isomerism)

Stereochemical control is a critical aspect of synthesizing this compound derivatives, particularly when new stereocenters or geometric isomers are formed. A common type of stereoisomerism encountered in these transformations is E/Z isomerism, which arises from restricted rotation around a carbon-carbon double bond, such as in styryl derivatives. The letters E (from the German entgegen, meaning opposite) and Z (from the German zusammen, meaning together) are used to assign the absolute configuration based on the Cahn-Ingold-Prelog (CIP) priority rules. libretexts.orgsavemyexams.com

The Wittig reaction is a widely used method for synthesizing alkenes from aldehydes, and its stereochemical outcome can be influenced by the nature of the reactants and reaction conditions. In the synthesis of (E)-2-aryl-4-chloro-3-styrylquinoline-1(2H)-carbaldehydes, the Wittig reaction between a 2-aryl-4-chloroquinoline-1,3-dicarbaldehyde and an aromatic ylide shows a significant preference for the formation of the (E)-isomer. nih.gov The (E)-configuration of the resulting styryl group is characterized by the large coupling constant (J ≈ 16 Hz) between the vinylic protons (H-α and H-β) in the 1H-NMR spectrum. nih.gov In many cases, the (Z)-isomer is only detected in trace amounts, highlighting the high stereoselectivity of the reaction. nih.gov

Conversely, in other systems or under different conditions, a mixture of (E) and (Z) isomers may be obtained. For example, the Wittig olefination of o-nitro-3-methoxybenzaldehyde to form a vinyl ether intermediate yielded a mixture of (E)/(Z) isomers. Similarly, the synthesis of (Z)-2-chloro-3-styrylquinoline was reported, indicating that the (Z)-isomer can be the target product in certain synthetic routes. nih.gov

The isomerization between E and Z forms can sometimes be induced photochemically or thermally. mdpi.com For acylhydrazone derivatives of quinoline, the initially formed (E)-isomer can undergo photochemical conversion to the (Z)-isomer upon irradiation. mdpi.com The stability of the resulting (Z)-isomer can be enhanced by factors such as intramolecular hydrogen bonding. mdpi.com This control over isomerization is crucial for applications in areas like molecular switches.

The table below illustrates examples of stereochemical outcomes in the derivatization of quinoline carbaldehydes.

| Reaction Type | Starting Material | Reagent | Product(s) | Stereochemical Outcome |

| Wittig Reaction | 2-Aryl-4-chloroquinoline-1,3-dicarbaldehyde | Aromatic Ylide | (E)-2-Aryl-4-chloro-3-styrylthis compound | Predominantly the (E)-isomer is formed; (Z)-isomer in trace amounts. nih.gov |

| Wittig Olefination | o-Nitro-3-methoxybenzaldehyde | Crotyloxymethylene triphenylphosphorane | Crotyl vinyl ether intermediate | Isolated as a mixture of (E)/(Z) isomers. |

| Wittig Reaction | Substituted quinoline-3-carbaldehyde | Benzyltriphenylphosphonium chloride | Quinoline-stilbene derivatives | Can yield the (Z)-isomer, such as (Z)-2-chloro-3-styrylquinoline. nih.gov |

| Condensation | Hydrazide and Aldehyde | Pyridine-2-carboxaldehyde | Acylhydrazone | Initially forms the (E)-isomer, which can be photochemically converted to the (Z)-isomer. mdpi.com |

Advanced Spectroscopic Characterization and Structural Elucidation of Quinoline 1 2h Carbaldehyde Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy stands as a cornerstone in the structural analysis of quinoline-1(2H)-carbaldehyde derivatives, offering detailed insights into the chemical environment of individual protons and carbon atoms.

The ¹H NMR spectra of this compound derivatives are characterized by distinct signals that provide crucial information about the proton environments within the molecule. The aldehyde proton (N-CHO) typically resonates as a singlet in the downfield region, a characteristic feature of formyl protons. For instance, in 4-chloro-2-phenyl-1,2-dihydroquinoline-1,3-dicarbaldehydes, the N-CHO proton appears as a singlet around δ 8.70 ppm. mdpi.com

The protons on the quinoline (B57606) ring system exhibit complex splitting patterns due to spin-spin coupling. The chemical shifts and coupling constants of these aromatic protons are influenced by the nature and position of substituents on the ring. For example, in a series of 2-aryl-4-chloro-3-styrylquinoline-1(2H)-carbaldehydes, the vinylic protons H-α and H-β appear as doublets with a large coupling constant (J ≈ 16 Hz), indicative of an (E)-configuration. mdpi.com In some derivatives, the H-2 proton of the dihydroquinoline ring appears as a singlet between δ 6.33 and 7.00 ppm. mdpi.com The protons of the benzo-fused ring (H-5, H-6, H-7, H-8) typically appear as a set of multiplets in the aromatic region. For instance, in 4-chloro-2-phenyl-1,2-dihydroquinoline-1,3-dicarbaldehyde, these protons resonate in the range of δ 7.09-8.00 ppm. mdpi.com

| Proton | 4-Chloro-2-phenyl-1,2-dihydroquinoline-1,3-dicarbaldehyde mdpi.com | (E)-2-Aryl-4-chloro-3-styrylquinoline-1(2H)-carbaldehydes mdpi.com |

|---|---|---|

| N-CHO | 8.70 (s) | - |

| H-2 | 6.94 (s) | - |

| H-5 | 8.00 (d, J=7.8 Hz) | - |

| H-6 | 7.36 (t, J=7.6 Hz) | - |

| H-7 | 7.49 (t, J=7.6 Hz) | - |

| H-8 | 7.09-7.20 (m) | - |

| H-α (styryl) | - | 7.40-7.74 (d, J≈16 Hz) |

| H-β (styryl) | - | 6.69-6.81 (d, J≈16 Hz) |

¹³C NMR spectroscopy complements ¹H NMR by providing information about the carbon skeleton of the molecule. The carbonyl carbon of the aldehyde group (N-CHO) is a key diagnostic signal, typically appearing significantly downfield. In 4-chloro-2-phenyl-1,2-dihydroquinoline-1,3-dicarbaldehyde, this carbon resonates at δ 160.6 ppm. mdpi.com The carbons of the quinoline ring system give rise to a series of signals in the aromatic region (approximately δ 110-150 ppm). oregonstate.edu The chemical shifts are sensitive to the electronic effects of substituents. For example, the C-2 carbon in 4-chloro-2-phenyl-1,2-dihydroquinoline-1,3-dicarbaldehyde is found at δ 50.6 ppm, while the other ring carbons appear at δ 118.4 (C-8), 126.0 (C-6), 127.7 (C-5), 133.4 (C-7), 136.8 (C-4a), and 137.2 (C-8a) ppm. mdpi.com Quaternary carbons, those without attached protons, are often weaker in intensity. oregonstate.edu

| Carbon | Chemical Shift (ppm) |

|---|---|

| N-CHO | 160.6 |

| C-2 | 50.6 |

| C-3 | 131.0 |

| C-4 | 142.9 |

| C-4a | 136.8 |

| C-5 | 127.7 |

| C-6 | 126.0 |

| C-7 | 133.4 |

| C-8 | 118.4 |

| C-8a | 137.2 |

Two-dimensional (2D) NMR experiments are indispensable for confirming the structural assignments made from 1D NMR data. Techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) establish connectivity between protons and carbons.

COSY spectra reveal proton-proton (¹H-¹H) coupling networks, helping to trace the connectivity of protons within the quinoline ring and any substituents.

HSQC spectra correlate directly bonded proton and carbon atoms (¹H-¹³C), allowing for the unambiguous assignment of carbon signals based on their attached protons.

Variable temperature (VT) NMR experiments are employed to study dynamic processes such as conformational exchange and restricted rotation. ox.ac.uk For molecules with rotational barriers, such as those with bulky substituents or amide-like bonds, separate signals for different conformers may be observed at low temperatures. As the temperature is increased, these signals broaden and eventually coalesce into a single averaged signal. unibas.itresearchgate.net This phenomenon allows for the determination of the energy barriers associated with these dynamic processes. unibas.it For instance, VT-NMR studies on N-acetyl-1,3-dimethyltetrahydroisoquinolines, which have structural similarities to quinoline derivatives, revealed the presence of amide rotamers with a significant energy barrier to rotation. researchgate.net Such studies on this compound derivatives could provide valuable information on the conformational preferences and intramolecular interactions, such as hydrogen bonding. rsc.org

Infrared (IR) Spectroscopy for Functional Group Identification and Vibrational Analysis

Infrared (IR) spectroscopy is a rapid and effective method for identifying the key functional groups present in this compound derivatives. The most prominent absorption band in the IR spectrum is typically that of the aldehyde carbonyl (C=O) stretching vibration. This strong band usually appears in the region of 1670-1700 cm⁻¹. For example, in some 2-chloroquinoline-3-carbaldehyde (B1585622) derivatives, the C=O stretch is observed around 1689 cm⁻¹. The C-H stretching vibration of the aldehyde group can sometimes be observed as a weaker band near 2850 cm⁻¹. mdpi.com

Other characteristic vibrations include the C=C stretching of the quinoline ring, which appears in the 1620-1450 cm⁻¹ region. chemmethod.comsamipubco.com The C-N stretching vibrations are also present in the fingerprint region. mdpi.com For substituted derivatives, additional bands corresponding to those substituents will be observed. For instance, a C-Cl stretching vibration can be seen around 750 cm⁻¹. samipubco.com

| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) | Reference |

|---|---|---|---|

| Aldehyde | C=O stretch | 1670 - 1700 | rsc.org |

| Quinoline Ring | C=C stretch | 1620 - 1450 | chemmethod.comsamipubco.com |

| Aromatic | C-H stretch | ~3080 | samipubco.com |

| Chloro-substituent | C-Cl stretch | ~750 | samipubco.com |

Mass Spectrometry (MS and High-Resolution MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry (MS) is a powerful technique for determining the molecular weight and elemental composition of this compound derivatives. High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, allowing for the determination of the molecular formula. mdpi.com

The fragmentation pattern observed in the mass spectrum provides valuable structural information. Under electron ionization (EI), the molecular ion (M⁺) is often observed. Common fragmentation pathways for quinoline derivatives include the loss of small molecules or radicals. For aldehydes, a characteristic fragmentation is the loss of the formyl radical (•CHO, 29 u) or a hydrogen radical (•H, 1 u) from the molecular ion. libretexts.org The fragmentation of the quinoline ring itself often involves the loss of HCN (27 u). chempap.org The specific fragmentation pattern can be used to distinguish between isomers and to confirm the presence of various substituents. nih.gov For instance, in the mass spectra of some quinoline-4-carboxylic acids, a significant fragmentation pathway is the loss of the carboxyl group. chempap.org

Computational Chemistry and Theoretical Modeling of Quinoline 1 2h Carbaldehyde

Quantum Chemical Calculations (Density Functional Theory - DFT)

Thermodynamic Properties and Conformational Stability Analysis

Computational studies, primarily employing density functional theory (DFT), have been instrumental in elucidating the thermodynamic properties and conformational landscape of quinoline (B57606) derivatives. For 2-Chloro-7-Methylquinoline-3-Carbaldehyde, DFT calculations at the B3LYP/6-311++G(d,p) level of theory identified two stable conformers. dergi-fytronix.com These conformers arise from the rotation around the C3-C(O) bond, leading to different orientations of the carbaldehyde group relative to the quinoline ring. dergi-fytronix.com

The energy difference between these two conformers, including zero-point vibrational energy (ZPVE), was calculated to be 13.4 kJ mol⁻¹. dergi-fytronix.com This indicates that one conformer is significantly more stable than the other. dergi-fytronix.com Further analysis using the Natural Bond Orbital (NBO) method revealed that the total stabilization energy difference between the two conformers is 22.2 kJ mol⁻¹, corroborating the higher stability of one conformer. dergi-fytronix.com Similar conformational analyses have been performed on other quinoline carbaldehydes, such as quinoline-7-carboxaldehyde, which also revealed the presence of two stable conformers with a slight energetic preference for one over the other. researchgate.net

Thermodynamic parameters for quinoline derivatives and their complexes have also been investigated through thermal analysis (TGA). These studies provide information on the activation energy, enthalpy, entropy, and free energy changes associated with their thermal decomposition, offering insights into their stability. ugm.ac.idresearchgate.net

Table 1: Calculated Energy and Dipole Moments for Conformers of 2-Chloro-7-Methylquinoline-3-Carbaldehyde This table is interactive. Users can sort the data by clicking on the column headers.

| Conformer | Total Energy (Hartree) | Zero-Point Vibrational Energy (Hartree) | Total Energy + ZPVE (Hartree) | Energy Difference (kJ/mol) | Dipole Moment (Debye) |

|---|---|---|---|---|---|

| ClMQC-1 | -955.9926 | 0.1479 | -955.8447 | 0.0 | 2.9 |

| ClMQC-2 | -955.9875 | 0.1478 | -955.8397 | 13.4 | 5.2 |

(Data sourced from reference dergi-fytronix.com)

Reaction Mechanism Predictions and Energetics

Theoretical modeling is a powerful tool for investigating reaction mechanisms involving quinoline-1(2H)-carbaldehyde and its derivatives. Density functional theory (DFT) calculations have been employed to map out the potential energy surfaces of reactions, identify transition states, and elucidate reaction pathways.

For instance, in the Wittig reaction of quinoline-3-carbaldehydes, preliminary computational studies using the B3LYP/STO-3G* level of theory have confirmed the existence of a high-energy first transition state (TS1). nih.govmdpi.com This transition state leads to the formation of a planar oxaphosphetane intermediate. The stereochemistry of the final alkene product is determined by the nature of this initial transition state. mdpi.com Vibrational frequency calculations are performed to confirm that optimized structures correspond to local minima on the potential energy surface, while transition states are characterized by a single negative frequency. mdpi.com Internal Reaction Coordinate (IRC) calculations are also used to verify that the identified transition state connects the correct reactant and product intermediates. mdpi.com

DFT has also been used to investigate the reaction mechanism for the synthesis of quinoline-fused benzo/dia/oxa/thia/zepins from 2-chloroquinoline-3-carbaldehydes. researchgate.net These studies help in understanding the reactivity and selectivity observed in these complex transformations. researchgate.net

The reactivity of quinoline carbaldehydes can be significantly enhanced under acidic conditions due to the formation of protonated species. Theoretical studies on N,O-diprotonated forms (dications) of various quinolinecarbaldehydes have been conducted using DFT calculations. researchgate.net These studies have shown that the generation of highly reactive dicationic electrophiles is more favorable for 2- and 4-quinolinecarbaldehydes compared to other isomers. researchgate.net

Experimental studies using NMR in Brønsted acids like CF3SO3H and H2SO4 have confirmed the formation of N-protonated, O-protosolvated species. researchgate.net The reactivity of these protonated species is a key aspect of their role in electrophilic substitution reactions with arenes. researchgate.net Furthermore, the gas-phase photodissociation of protonated quinoline has been studied, with TD-DFT calculations used to simulate the electronic spectra and assign electronic transitions. rsc.org These studies indicate that the excited states are of ππ* character with some charge transfer from the homocyclic to the heterocyclic ring. rsc.org

Theoretical Spectroscopic Property Prediction

Computational methods are widely used to predict the vibrational spectra (Infrared and Raman) of quinoline derivatives, which aids in the assignment of experimentally observed bands. DFT calculations, often at the B3LYP level with basis sets like 6-31G(d) or 6-311++G(d,p), are performed to calculate harmonic vibrational frequencies. researchgate.netresearchgate.net

For quinoline-2-carbaldehyde benzoyl hydrazone, theoretical calculations were used to assign the vibrational bands in the experimental FT-IR spectrum. researchgate.net Similarly, a detailed experimental and theoretical study on quinoline-7-carboxaldehyde utilized DFT and Hartree-Fock methods to compute vibrational frequencies, which were then compared to experimental FT-IR and FT-Raman spectra. researchgate.net These calculations help in understanding the vibrational modes of the molecule, including the characteristic stretching and deformation modes of the quinoline ring and the carbaldehyde group. For example, in a study of 3-[(4-Carboxyphenyl) carbamoyl]-4-hydroxy-2-oxo-1, 2-dihydroxy quinoline-6-carboxylic acid, DFT calculations provided detailed assignments for C-C and C-N stretching modes within the quinoline ring. chemrxiv.org

Table 2: Selected Calculated Vibrational Frequencies (cm⁻¹) for a Quinoline Derivative This table is interactive. Users can sort the data by clicking on the column headers.

| Vibrational Mode | Calculated Frequency (DFT) | Experimental IR | Experimental Raman |

|---|---|---|---|

| N-H stretch | 3454 | 3440, 3392 | - |

| C-H stretch (phenyl) | 3151-3061 | - | - |

| Quinoline C-C stretch | 1413 | 1413 | 1414 |

| Quinoline C-N stretch | 1233, 1106, 1082 | 1114 | - |

| N-H out-of-plane bend | 612 | - | - |

(Data adapted from reference chemrxiv.org)

Theoretical prediction of Nuclear Magnetic Resonance (NMR) chemical shifts is a valuable tool for the structural elucidation of this compound and its derivatives. Computational methods, particularly DFT, can accurately predict both ¹H and ¹³C NMR spectra.

For 4-Chloro-2-phenyl-1,2-dihydroquinoline-1,3-dicarbaldehyde, the ¹H-NMR spectrum shows characteristic signals for the N-formyl proton (NCHO) at δ 8.70 ppm and the 3-formyl proton (3-CHO) at δ 10.32 ppm. mdpi.com The ¹³C-NMR spectrum displays corresponding signals for the carbonyl carbons at δ 160.6 ppm (1-NCHO) and δ 187.8 ppm (3-CHO). mdpi.com In another example, the ¹H-NMR spectra of (E)-2-aryl-4-chloro-3-styrylquinoline-1(2H)-carbaldehydes feature doublets for the vinylic protons H-α and H-β in the range of δ 7.40–7.74 and 6.69–6.81 ppm, respectively, with a large coupling constant (J ≈ 16 Hz) typical for an (E)-configuration. nih.gov Theoretical characterization of molecules like 5,7-dichloro-8-hydroxyquinoline-2-carbaldehyde (B8767399) includes the calculation of ¹H and ¹³C NMR spectra to support experimental data. eurjchem.com These computational predictions are crucial for confirming the proposed structures and understanding the electronic environment of the different nuclei.

Table 3: Experimental ¹³C-NMR Chemical Shifts (ppm) for 4-Chloro-2-phenyl-1,2-dihydroquinoline-1,3-dicarbaldehyde This table is interactive. Users can sort the data by clicking on the column headers.

| Carbon Atom | Chemical Shift (δ) |

|---|---|

| C-2 | 50.6 |

| C-3 | 131.0 |

| C-4 | 142.9 |

| C-4a | 136.8 |

| C-5 | 127.7 |

| C-6 | 126.0 |

| C-7 | 133.4 |

| C-8 | 118.4 |

| C-8a | 137.2 |

| C-1' | 133.2 |

| C-2',6' | 128.7 |

| C-3',5' | 127.1 |

| C-4' | 128.5 |

| 1-NCHO | 160.6 |

| 3-CHO | 187.8 |

(Data sourced from reference mdpi.com)

Advanced Computational Methodologies for Molecular Design

Computational chemistry and theoretical modeling provide powerful tools for understanding and predicting the properties of molecules, thereby guiding the design of new chemical entities with desired functionalities. For this compound and its derivatives, these methods offer insights into electronic structure, reactivity, and potential applications in materials science.

Electron Localization Function (ELF) and Localized Orbital Locator (LOL) Analysis

The Electron Localization Function (ELF) is a method used in computational chemistry to visualize and analyze the electron localization in a molecule. numberanalytics.com It provides a measure of the probability of finding an electron near another electron with the same spin. numberanalytics.com ELF values range from 0 to 1, where high values (close to 1) are associated with regions of high electron localization, such as covalent bonds and lone pairs, while lower values indicate delocalized electrons. numberanalytics.com The analysis of ELF topology allows for the characterization of chemical bonds and the identification of atomic shells. jussieu.fr

The Localized Orbital Locator (LOL) is another function used to analyze electron localization, providing a complementary perspective to ELF. eurjchem.comcolab.ws Similar to ELF, LOL helps in identifying regions of high electron localization, offering a clear picture of bonding and lone pair electrons. bohrium.com

For quinoline derivatives, ELF and LOL analyses are instrumental in understanding the electronic structure and reactivity. eurjchem.combohrium.com For instance, in studies of related quinoline compounds, these topological analyses have been used to investigate intermolecular and intramolecular interactions. eurjchem.comnih.gov The analysis of ELF and LOL can reveal the nature of chemical bonds within the quinoline scaffold and the carbaldehyde group, distinguishing between covalent bonds, lone pairs, and regions of charge concentration. ijasret.com The graphical representation of ELF and LOL provides an intuitive understanding of the molecule's electronic features, which is crucial for designing molecules with specific electronic properties. ijasret.com

Quantitative Structure-Property Relationship (QSPR) and Chemoinformatic Approaches

Quantitative Structure-Property Relationship (QSPR) models are mathematical models that aim to predict the properties of chemical compounds based on their molecular structures. journaljerr.com These models are a cornerstone of chemoinformatics and are widely used to estimate various physical, chemical, and biological properties, thus reducing the need for extensive experimental work. journaljerr.comresearchgate.net

Chemoinformatic approaches, such as similarity indexing, Principal Component Analysis (PCA), and Linear Discriminant Analysis (LDA), are employed for the structural classification and analysis of large datasets of compounds. dokumen.pub

Similarity Index: This metric is used to quantify the structural similarity between molecules. In the context of quinoline derivatives, it can be used to compare this compound with other compounds to predict its properties based on the properties of known molecules. dokumen.pub

Principal Component Analysis (PCA): PCA is a statistical technique used to reduce the dimensionality of a dataset while retaining most of the original information. It can be applied to a series of quinoline derivatives to identify the most important structural features (descriptors) that account for the major variations in their properties.

Linear Discriminant Analysis (LDA): LDA is a supervised classification method used to find a linear combination of features that characterizes or separates two or more classes of objects. For quinoline derivatives, LDA can be used to classify them into different groups based on their structural properties, for example, as high or low in a particular activity.

For quinoline derivatives, QSPR studies have been successfully applied to model and predict various properties, including their biological activities and physicochemical characteristics. researchgate.netmdpi.com By developing QSPR models, it is possible to correlate molecular descriptors of quinoline-carbaldehydes (such as topological, electronic, and steric parameters) with their macroscopic properties. These models can then be used to virtually screen new derivatives of this compound to identify candidates with enhanced properties.

Prediction of Nonlinear Optical (NLO) Properties

Nonlinear optical (NLO) materials are substances that exhibit a nonlinear response to an applied optical field, and they are crucial for applications in optoelectronics and photonics, such as optical switching and data storage. rsc.org Organic molecules, particularly those with donor-π-acceptor architectures, can exhibit significant NLO properties. nih.gov The quinoline moiety can act as an effective component in NLO materials. nih.govuantwerpen.be

Computational methods, particularly Density Functional Theory (DFT), are widely used to predict the NLO properties of molecules. nih.gov The key parameters that characterize the NLO response are the dipole moment (μ), the linear polarizability (α), and the first hyperpolarizability (β). bohrium.com A high value of the first hyperpolarizability (β) is indicative of a strong NLO response.

Theoretical studies on various quinoline derivatives have shown that their NLO properties can be tuned by modifying their molecular structure. nih.govmdpi.com For example, the introduction of electron-donating and electron-accepting groups can enhance the intramolecular charge transfer, leading to a larger β value. nih.gov The predicted NLO properties of several quinoline derivatives highlight their potential for use in optical devices. nih.govjst.go.jp

Below is a table showing representative calculated NLO properties for a related quinoline derivative from the literature. These values provide an indication of the NLO potential of this class of compounds.

| Compound | Dipole Moment (μ) [Debye] | Polarizability (α) [esu] | First Hyperpolarizability (β) [esu] |

|---|---|---|---|

| (E)-N-(4-(3-(benzo[d] colab.wsmdpi.comdioxol-5-yl)acryloyl)phenyl)quinoline-3-carboxamide | - | - | Strong NLO properties reported |

| 2-Fluoro-4-iodo-5-methylpyridine | Larger than urea | - | Larger than urea |

Data for illustrative purposes based on findings for related structures. bohrium.comrsc.org

Applications of Quinoline 1 2h Carbaldehyde As a Versatile Chemical Synthon

Precursor in the Synthesis of Complex Heterocyclic Systems

The unique structure of quinoline (B57606) carbaldehydes makes them ideal starting materials for synthesizing more complex heterocyclic frameworks. The aldehyde function serves as a reactive handle for annulation reactions, where new rings are fused onto the quinoline scaffold.

Construction of Fused Quinoline Scaffolds (e.g., Pyranoquinolines, Pyrazoloquinolines, Triazoloquinolines)

Quinoline-1(2H)-carbaldehyde and its analogues are instrumental in synthesizing a variety of fused quinoline systems through intramolecular and intermolecular cyclization reactions.

Pyranoquinolines: These compounds, featuring a pyran ring fused to the quinoline system, can be synthesized using quinoline carbaldehyde precursors. For instance, a series of indole-based 4H-pyrano[3,2-c]quinoline derivatives has been synthesized through a one-pot, three-component cyclocondensation reaction. mdpi.comrsc.org This reaction involves an indole-3-carbaldehyde, an active methylene (B1212753) compound, and a 4-hydroxy-1-substituted quinolin-2(1H)-one, catalyzed by tetra-n-butylammonium fluoride (B91410) (TBAF) in aqueous ethanol. mdpi.comrsc.org Another approach involves the synthesis of 2H-pyrano[3,2-c]quinolin-2-ones via the cyclocondensation of 4-oxo-1,4-dihydroquinoline-3-carbaldehydes with monosubstituted acetic acids. researchgate.net

| Reactants | Catalyst/Conditions | Fused Product | Yield |

| 2-phenyl-1-allyl-3-indole-carbaldehyde, Malononitrile, 4-hydroxy-1-methylquinolin-2(1H)-one | TBAF, Reflux in H₂O-Ethanol | Indole-based 4H-pyrano[3,2-c]quinoline | 50-90% mdpi.com |

| 4-oxo-1,4-dihydroquinoline-3-carbaldehydes, Monosubstituted Acetic Acids | Cyclocondensation | 2H-pyrano[3,2-c]quinolin-2-ones | Not specified researchgate.net |

Pyrazoloquinolines: The synthesis of pyrazolo[3,4-b]quinolines, where a pyrazole (B372694) ring is fused to the quinoline core, frequently employs 2-chloroquinoline-3-carbaldehyde (B1585622) as a key intermediate. lookchem.comnih.gov In one method, 2-chloroquinoline-3-carbaldehyde reacts with hydrazine (B178648) hydrate (B1144303) or phenyl hydrazine, often under reflux conditions in an organic solvent, to yield the corresponding pyrazoloquinoline. nih.gov The reaction can also be promoted by catalysts like p-toluene sulfonic acid under microwave irradiation. nih.gov The process involves the initial formation of a hydrazone, which then undergoes intramolecular cyclization to form the fused pyrazole ring. lookchem.com The reaction of 2-chloroquinoline-3-carbaldehyde with phenylhydrazinium chloride has been shown to produce 1-phenyl-1H-pyrazolo[3,4-b]quinoline. nih.gov

Triazoloquinolines: Quinoline carbaldehydes are also precursors to triazoloquinolines. An iodine-promoted one-pot cascade oxidative annulation reaction has been developed to synthesize rsc.orgmdpi.commdpi.comtriazolo[1,5-a]quinolines from methyl azaarenes and N-tosylhydrazines, where a quinolinylaldehyde is generated in situ. rsc.org A domino strategy for synthesizing triazoloquinolines involves the one-pot reaction of a quinoline carbaldehyde with tosylhydrazine in the presence of a base like cesium carbonate. rsc.org Furthermore, tetrazolo[1,5-a]quinoline-4-carboxaldehyde serves as a starting point for creating more complex derivatives through condensation with thiosemicarbazides, followed by cyclization to yield pyrimidyl-tetrazoloquinolines. mdpi.com

Synthesis of Nitrogen-Containing Macrocycles and Supramolecular Structures

The reactivity of quinoline carbaldehydes extends to the formation of large, ring-based structures like macrocycles and organized supramolecular assemblies.

Nitrogen-Containing Macrocycles: Quinoline-based scaffolds are incorporated into macrocyclic structures, which are of interest in fields like medicinal chemistry. tandfonline.com While many syntheses start from more complex quinoline units, quinoline aldehydes can be used to append these moieties to existing macrocyclic frameworks. For example, tetraazacrown ethers containing quinoline sidearms have been prepared by the reductive amination of 2-quinolinecarboxaldehyde (B31650) with a crown ether using sodium triacetoxyborohydride (B8407120) as the reducing agent. acs.org More directly, N-heterocyclic carbene (NHC) catalysis has been used for the assembly of inherently chiral macrocycles where quinoline-4-carbaldehyde (B127539) was employed as one of the aldehyde substrates in the macrocyclization reaction. nih.gov

Supramolecular Structures: The quinoline motif, particularly when part of a larger fused system derived from a quinoline carbaldehyde, can direct the formation of ordered, non-covalently bonded supramolecular structures. Research has shown that 1H-pyrazolo[3,4-b]quinolines, synthesized from 2-chloroquinoline-3-carbaldehydes, can self-assemble into complex architectures. nih.gov For instance, molecules of 6-methyl-1-phenyl-1H-pyrazolo[3,4-b]quinoline form cyclic, centrosymmetric hexamers through C-H···π(arene) hydrogen bonds, which are then linked into a three-dimensional array via π-π stacking interactions. nih.gov In another example, a fluorescent supramolecular gel was formed from a gelator containing quinolone and Schiff base moieties, demonstrating self-assembly into nanofibers and microbelts.

Role in Advanced Materials Science Research

This compound and its derivatives are valuable precursors in materials science, particularly for creating organic materials with specific electronic and optical properties.

Precursors for Optoelectronic Materials and Conjugated Polymers

The electron-deficient nature of the quinoline ring makes it a desirable component in materials designed for optoelectronic applications. Quinoline derivatives are used to synthesize dyes for dye-sensitized solar cells (DSSCs) and as components of organic light-emitting diodes (OLEDs).

The Vilsmeyer-Haack reaction on azaflavanones produces 2-aryl-4-chloro-1,2-dihydroquinoline-1,3-dicarbaldehydes. These dihydroquinoline carbaldehydes can be further reacted, for example, through a Wittig reaction, to create complex (E)-2-aryl-4-chloro-3-styrylquinoline-1(2H)-carbaldehydes. These highly conjugated systems are of interest for their potential photophysical properties. mdpi.com The ability to modify the quinoline structure allows for the fine-tuning of the material's energy gap. Quinoline derivatives are also important components in the preparation of conjugated polymers and other optoelectronic materials.

Development of Chemical Sensors (e.g., Fluorescent Sensors for Metal Ion Detection)

Quinoline carbaldehydes are frequently used as the foundational component for creating chemosensors, especially fluorescent probes for detecting metal ions. The nitrogen atom of the quinoline ring and the oxygen or nitrogen atoms of Schiff bases or hydrazones derived from the aldehyde group can act as effective binding sites for metal ions. tandfonline.com This coordination often leads to a change in the molecule's photophysical properties, such as an enhancement or quenching of its fluorescence, allowing for sensitive and selective detection. lookchem.com

A variety of sensors have been developed from different quinoline carbaldehyde isomers for specific metal ions. For example, quinoline-based bisphenols formed from quinoline-4-carbaldehyde act as fluorescent chemosensors for indium (In³⁺). tandfonline.com Probes derived from quinoline-2-carboxaldehyde have been designed for sensing zinc (Zn²⁺) and mercury (Hg²⁺). lookchem.com A Schiff base sensor using 8-hydroxy quinoline carbaldehyde was developed for the colorimetric and fluorescent detection of lead (Pb²⁺).

The table below summarizes selected examples of such sensors.

| Precursor | Target Ion(s) | Detection Principle |

| Quinoline-4-carbaldehyde | In³⁺ | Fluorescence enhancement tandfonline.com |

| Quinoline-2-carboxaldehyde | Zn²⁺, Cd²⁺ | Chelation-Enhanced Fluorescence (CHEF) lookchem.com |

| 8-Hydroxy quinoline carbaldehyde | Pb²⁺ | Color change and fluorescence turn-off |

| Quinoline-2-carbaldehyde | Hg²⁺ | Formation of a sugar-quinoline fluorescent sensor |

| Quinoxaline (B1680401) derivative from Quinoline-2-carbaldehyde | Fe³⁺, Cu²⁺ | Colorimetric response for Fe³⁺, fluorescence quenching for Cu²⁺ |

| Schiff base from quinoline-8-carbaldehyde | Zn²⁺ | Ratiometric fluorescence detection |

Catalysis Research Applications

Derivatives of quinoline carbaldehydes serve as ligands in coordination chemistry, forming metal complexes that can act as catalysts. The chelating ability of these compounds is key to this application. mdpi.com For instance, quinoline-derived ligands, when complexed with copper salts like Cu(OAc)₂, have been shown to efficiently catalyze the oxidation of catechol to o-quinone. researchgate.net In one study, a series of ligands were synthesized from 2-chloroquinoline-3-carbaldehyde, including 2-chloroquinoline-3-carbohydrazide (B12847495) and 2-oxo-1,2-dihydroquinoline-3-carbaldehyde, which then formed catalytically active copper complexes. researchgate.net The efficiency of these catalysts was found to depend on both the nature of the metal ion and the specific chemical structure of the quinoline-derived ligand. researchgate.net Additionally, quinoline-2-carbaldehyde oxime is noted for its utility in metal complexation and catalysis, facilitating the development of new catalysts and chemical processes. mdpi.com

Ligand Design for Metal Complexes and Organocatalysts

The quinoline scaffold is a privileged structure in coordination chemistry, primarily due to the electron-donating nitrogen atom, which readily coordinates with metal ions. This compound serves as a valuable precursor for sophisticated ligands. The carbaldehyde functional group is easily converted into other moieties, such as imines (through Schiff base condensation) or alcohols, which can act as secondary binding sites, creating powerful bidentate or tridentate chelating agents. researchgate.net

For instance, Schiff base ligands derived from the condensation of quinoline aldehydes with various amines have been used to synthesize complexes with a range of metal ions, including Co(II), Ni(II), Cu(II), and Zn(II). researchgate.net The resulting metal complexes exhibit diverse geometries, from octahedral to tetrahedral, depending on the specific ligand and metal. researchgate.net These complexes are instrumental in fields spanning from materials science to medicinal chemistry.

Beyond metal-based catalysis, quinoline carbaldehydes are also pivotal in the realm of organocatalysis. Research has shown that derivatives like 2-chloroquinoline-3-carbaldehydes can participate in highly selective organocatalytic reactions. acs.orgbeilstein-journals.org For example, they are used in cascade reactions catalyzed by secondary amines, such as proline, to construct axially chiral 4-naphthylquinoline-3-carbaldehydes with high yields and enantioselectivity. acs.org These reactions proceed through iminium ion and enamine intermediates, demonstrating the aldehyde's crucial role in the catalytic cycle. beilstein-journals.org

Intermediate in the Development of New Catalytic Reactions (e.g., Oxorhenium(V) Complexes for Epoxidation)

Quinoline derivatives are crucial intermediates in the synthesis of advanced catalysts for important organic transformations. rsc.org A notable example is their role in the development of oxorhenium(V) complexes used for the epoxidation of olefins—a fundamental reaction in organic synthesis. nih.govrsc.org

Novel oxorhenium(V) complexes incorporating quinoline-based ligands have been synthesized and characterized for their catalytic prowess. rsc.org While these specific catalysts are often prepared from quinoline carboxylic acids, these acids themselves can be synthesized from corresponding quinoline carbaldehydes through oxidation. The resulting rhenium(V) complexes have demonstrated significant catalytic activity in the epoxidation of substrates like cyclooctene (B146475), using tert-butyl hydroperoxide as the oxidant. rsc.org

Studies have reported the synthesis of six such oxorhenium(V) complexes, which were tested as potential catalysts. rsc.org The research highlights how the structure of the ligand and its coordination to the rhenium center influence catalytic competency. The yield of the resulting epoxide, cyclooctane (B165968) oxide, varied based on the specific complex used, demonstrating the tunability of these catalysts. rsc.org

Table 1: Catalytic Performance of Oxorhenium(V) Complexes in Cyclooctene Epoxidation

| Complex | Ligand Type | Yield of Cyclooctane Oxide (%) |

|---|---|---|

| [ReOCl(iqc)₂]·MeOH | Two Chelate Ligands | 16 |

| [ReO(OMe)(iqc)₂] | Two Chelate Ligands | 52 |

| [ReO(OMe)(mqc)₂] | Two Chelate Ligands | 68 |

| [ReO(OMe)(8-qc)₂] | Two Chelate Ligands | 38 |

| [ReOCl₂(iqc)(PPh₃)] | One Bidentate Ligand | 24 |

| [ReOCl₂(mqc)(PPh₃)] | One Bidentate Ligand | 45 |

Data sourced from a study on the epoxidation of cyclooctene at 50 °C over 24 hours. rsc.org

Research into Corrosion Inhibition Mechanisms

Quinoline derivatives, including various quinoline carbaldehydes, have been extensively investigated as effective corrosion inhibitors, particularly for mild steel in acidic environments like hydrochloric acid (HCl). researchgate.netresearchgate.net The efficacy of these compounds stems from their ability to adsorb onto the metal surface, forming a protective barrier that isolates the metal from the corrosive medium. researchgate.netd-nb.info

The mechanism of inhibition involves the interaction of the inhibitor molecule's active centers with the metal surface. researchgate.net For quinoline carbaldehydes, these centers include the π-electrons of the aromatic quinoline ring and the lone pair electrons on the nitrogen and oxygen atoms. d-nb.info This adsorption blocks the active sites where corrosion (both anodic metal dissolution and cathodic hydrogen evolution) would typically occur. d-nb.infoias.ac.in

Electrochemical studies, such as potentiodynamic polarization and electrochemical impedance spectroscopy (EIS), have confirmed that these molecules function as mixed-type inhibitors, suppressing both anodic and cathodic reactions. researchgate.netias.ac.in The increase in charge transfer resistance and decrease in double-layer capacitance upon addition of the inhibitor provide strong evidence for the formation of a stable, adsorptive film on the metal surface. researchgate.net Research on compounds like 2-chloro-3-formyl quinoline has demonstrated high inhibition efficiency that increases with concentration. d-nb.info

Table 2: Inhibition Efficiency of 2-chloro 3-formyl quinoline on Mild Steel in 1 M HCl

| Inhibitor Concentration (ppm) | Corrosion Rate (mm/year) | Inhibition Efficiency (%) |

|---|---|---|

| 0 (Blank) | 13.06 | - |

| 50 | 4.30 | 67.07 |

| 100 | 2.61 | 80.01 |

| 150 | 1.98 | 84.83 |

| 200 | 1.53 | 88.22 |

Data derived from weight loss measurements. d-nb.info

Design of Specialized Reagents and Building Blocks for Chemical Libraries

One of the most significant applications of this compound and its analogs is their use as versatile building blocks for the synthesis of diverse heterocyclic scaffolds and the construction of chemical libraries. nih.govsigmaaldrich.commdpi.com The reactivity of the aldehyde group, combined with the unique structure of the quinoline core, allows for a multitude of chemical transformations. nih.govnih.gov

For example, 4-chloroquinoline-3-carbaldehydes, which are readily synthesized via the Vilsmeier-Haack reaction, serve as key intermediates. nih.govmdpi.com They can undergo further reactions, such as the Wittig reaction, to produce novel derivatives like (E)-2-aryl-4-chloro-3-styrylquinoline-1(2H)-carbaldehydes. nih.gov These transformations demonstrate the compound's value in creating molecular diversity from a common precursor. mdpi.com

The ability to generate a wide range of structurally distinct molecules from a single, accessible building block is fundamental to the development of chemical libraries. These libraries are essential tools in high-throughput screening for drug discovery and materials science, enabling the rapid identification of compounds with desired biological activities or physical properties. The use of quinoline carbaldehydes allows chemists to efficiently synthesize new heterocycles, such as 3H-chromeno[3,4-c]quinolines, expanding the accessible chemical space for scientific investigation. nih.gov

Future Directions and Emerging Research Avenues for Quinoline 1 2h Carbaldehyde Chemistry

Development of Novel and Sustainable Synthetic Methodologies for Enhanced Efficiency

The future synthesis of Quinoline-1(2H)-carbaldehyde will increasingly focus on green and sustainable methodologies to enhance efficiency and minimize environmental impact. tandfonline.comacs.org Traditional methods for creating quinoline (B57606) scaffolds often require harsh conditions and generate significant waste. acs.org Modern approaches, however, are shifting towards eco-friendly alternatives.

Key areas of development include:

Catalyst Innovation : Research is moving towards the use of inexpensive, non-toxic, and recyclable catalysts. This includes nanocatalysts, solid acid catalysts like Nafion NR50, and biocatalysts, which offer mild reaction conditions and high yields. acs.orgmdpi.comtandfonline.com For instance, cobalt-amido cooperative catalysis has been shown to be effective for the partial transfer hydrogenation of quinolines to produce 1,2-dihydroquinolines. researchgate.net The development of inexpensive nickel-catalyzed sequential dehydrogenation and condensation processes also presents a sustainable route. organic-chemistry.org

Green Solvents : The use of water, ethanol, or ionic liquids as reaction media is a significant trend, replacing hazardous organic solvents. tandfonline.comresearchgate.net Microwave-assisted organic synthesis (MAOS) in aqueous media has proven effective for generating quinoline derivatives efficiently. tandfonline.comresearchgate.net

Multicomponent Reactions (MCRs) : MCRs are gaining traction as they allow for the construction of complex molecules like quinoline derivatives in a single, atom-economical step. rsc.orgrsc.orgresearchgate.net Developing an MCR strategy for this compound could significantly streamline its synthesis from simple precursors.

Energy-Efficient Techniques : Alternative energy sources such as ultrasound and microwave irradiation are being employed to accelerate reaction times and improve yields, often under solvent-free conditions. researchgate.netbohrium.com A novel photo-thermo-mechanochemical approach, which is solvent-free, has been reported for assembling quinolines, showcasing the creative future of synthetic strategies. mdpi.com

| Synthetic Strategy | Key Features | Potential Application for this compound | Relevant Findings |

| Nanocatalysis | Recyclable, high efficiency, mild conditions. | One-pot synthesis from simple aromatic amines and aldehydes. | Nanocatalysts provide an effective and environmentally friendly alternative to traditional catalysts for quinoline synthesis. acs.org |

| Microwave-Assisted Synthesis | Rapid reaction times, increased yields, use of green solvents. | Efficient cyclization reactions in water or ethanol. | Microwave-assisted methods have been successfully used for various quinoline syntheses, reducing reaction times from hours to minutes. tandfonline.comresearchgate.net |

| Flow Chemistry | Enhanced safety, scalability, precise control over reaction parameters. | Automated, continuous production with high purity. | Flow chemistry has been demonstrated for quinoline synthesis via reactions like the Doebner-Miller reaction. researchgate.net |

| Cobalt-Amido Catalysis | Precise control over hydrogenation, broad functional group tolerance. | Selective synthesis of the 1,2-dihydroquinoline (B8789712) core from a quinoline precursor. | This method allows for the large-scale synthesis of various 1,2-dihydroquinolines. researchgate.net |

Exploration of Undiscovered Reactivity Patterns and Transformation Pathways

The unique structural features of this compound—a dihydroquinoline core with a reactive aldehyde group and an N-H functionality—offer a rich landscape for exploring novel chemical transformations. Future research will likely focus on leveraging this reactivity to create a diverse range of new molecular architectures.

Reactions at the Aldehyde Group : The carbaldehyde function is a versatile handle for numerous transformations. Beyond simple oxidation to the corresponding carboxylic acid or reduction to an alcohol, it can participate in various condensation reactions to form imines, hydrazones, and other derivatives. mdpi.comrsc.org It is also a key precursor for Wittig-type reactions to introduce styryl and other unsaturated moieties, as demonstrated with related 4-chloroquinoline-3-carbaldehydes. nih.gov

Functionalization of the Dihydroquinoline Ring : The N-H group within the 1,2-dihydroquinoline ring is a prime site for substitution, allowing for the introduction of various alkyl or aryl groups. Furthermore, the alkene-like character of the C3-C4 bond opens possibilities for cycloaddition reactions and other electrophilic additions that are not available to fully aromatic quinolines.

Domino and Cascade Reactions : The compound is an ideal substrate for designing cascade reactions. For example, a reaction could be initiated at the aldehyde group, followed by a subsequent cyclization involving the nitrogen atom or the aromatic ring. Such strategies, which form multiple bonds in a single operation, are highly efficient and are a growing area of interest in modern organic synthesis. mjstjournal.com

Ring-Closing Metathesis : The synthesis of 1,2-dihydroquinolines via hydrazine-catalyzed ring-closing carbonyl-olefin metathesis (RCCOM) of N-prenylated 2-aminobenzaldehydes highlights a powerful strategy for forming the core dihydroquinoline structure. nih.gov Exploring the reverse of this process or other metathesis reactions could unveil new synthetic pathways.

Advanced Computational Modeling for Rational Design and Property Prediction

Computational chemistry is becoming an indispensable tool in modern chemical research, enabling the prediction of molecular properties and the rational design of new compounds and reaction pathways. mjstjournal.comuantwerpen.be For this compound, computational modeling offers several promising avenues of research.

Predicting Reactivity and Reaction Mechanisms : Density Functional Theory (DFT) calculations can be employed to model reaction pathways, calculate activation energies, and predict the regioselectivity and stereoselectivity of potential transformations. uantwerpen.bechim.it This can help in understanding the outcomes of new reactions and in designing catalysts tailored for specific transformations of the this compound scaffold.

Quantitative Structure-Activity Relationship (QSAR) : For derivatives of this compound, QSAR modeling can establish a mathematical relationship between chemical structure and biological activity or physical properties. nih.gov This allows for the virtual screening of large libraries of potential derivatives to identify candidates with desired properties before undertaking their synthesis, saving time and resources. nih.govbohrium.com

Design of Functional Materials : Computational methods can predict the electronic and photophysical properties of novel derivatives. This is crucial for designing new materials, such as organic light-emitting diodes (OLEDs) or sensors, where properties like the HOMO-LUMO gap and absorption/emission spectra are critical. uantwerpen.be

Integration with Flow Chemistry and Automation for High-Throughput Synthesis

The integration of flow chemistry and automated synthesis platforms is set to revolutionize the way chemical synthesis is performed, moving from traditional batch processes to continuous, efficient, and safer methods. researchgate.net This approach is particularly well-suited for the future exploration of this compound chemistry.

Flow chemistry offers several advantages over batch synthesis, including superior heat and mass transfer, precise control over reaction parameters (temperature, pressure, and residence time), and enhanced safety when dealing with hazardous reagents or exothermic reactions. researchgate.net The application of flow chemistry has been successfully demonstrated for the synthesis of quinoline derivatives through classic named reactions. researchgate.net

Future research in this area will focus on:

Automated Library Synthesis : By integrating flow reactors with automated purification and analysis systems, it will be possible to rapidly synthesize and screen libraries of this compound derivatives. This high-throughput approach can accelerate the discovery of new compounds with interesting biological or material properties.

Process Optimization and Scale-Up : Automated systems can perform numerous experiments under varying conditions to rapidly optimize reaction yields and selectivity. Once optimized, flow processes are generally easier to scale up for industrial production compared to batch methods. researchgate.net

Applications in Advanced Material Science and Catalysis

While much of the focus on quinoline derivatives has been in medicinal chemistry, their unique electronic and structural properties make them attractive candidates for applications in material science and catalysis. rsc.orgrsc.org Future research on this compound will likely explore these non-biological applications more deeply.

Materials Science : Quinoline compounds are used in the manufacturing of dyes and can possess interesting luminescent properties. allmultidisciplinaryjournal.comsmolecule.com The this compound scaffold could be functionalized to create novel organic materials for use in sensors, OLEDs, or as components of hydrogen-bonded organic frameworks (HOFs). researchgate.net

Catalysis : The dihydroquinoline core can act as a ligand for transition metal catalysts. The nitrogen atom and the pi-system of the aromatic ring can coordinate with metal centers, potentially influencing the catalytic activity and selectivity of processes like hydrogenation or cross-coupling reactions. The ability to easily functionalize the scaffold allows for the fine-tuning of these ligand properties. Furthermore, heterocyclic compounds themselves can act as organocatalysts, a field where derivatives of this compound remain largely unexplored. grc.org

Multi-disciplinary Approaches and Collaborative Research Initiatives

The complexity and potential of modern chemical research necessitate a move towards more collaborative and multi-disciplinary efforts. researchgate.netmdpi.com The future advancement of this compound chemistry will be significantly enhanced by such initiatives.

Academia-Industry Collaborations : Partnerships between academic research groups and pharmaceutical or chemical companies can bridge the gap between fundamental discovery and practical application. researchgate.net Academic labs can focus on developing novel synthetic methods and exploring new reactivity, while industrial partners can provide resources for high-throughput screening, process scale-up, and commercial development. grc.org

Interdisciplinary Research : The full potential of this compound and its derivatives can be unlocked through collaborations between synthetic organic chemists, computational chemists, material scientists, and biologists. mjstjournal.comgrc.org For example, a project aimed at developing a new sensor might involve synthetic chemists to create the molecules, computational chemists to model their properties, and material scientists to fabricate and test the device. Such synergistic relationships are fostered in premier scientific conferences that bring together experts from diverse fields. grc.orggrc.org Many research groups already thrive on such collaborations to investigate bioactive heterocycles. synthesisresearchgroup.org This integrated approach will be crucial for translating fundamental chemical knowledge into innovative technologies. mdpi.com

Q & A

Basic Research Questions

Q. What are the essential safety precautions for handling Quinoline-1(2H)-carbaldehyde in laboratory settings?

- Methodological Answer :

- Storage : Store at 2–8°C in a dry, sealed container to prevent degradation .